2-Norbornylacetic acid

Description

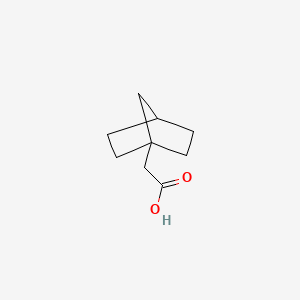

2-Norbornylacetic acid (IUPAC: Bicyclo[2.2.1]heptane-2-acetic acid) is a bicyclic carboxylic acid with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol (CAS: 1007-01-8) . Its structure consists of a norbornane skeleton (a bicyclo[2.2.1]heptane system) substituted with an acetic acid group at the 2-position. This compound is notable for its rigid bicyclic framework, which imparts unique steric and electronic properties, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical research.

Properties

IUPAC Name |

2-(1-bicyclo[2.2.1]heptanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)6-9-3-1-7(5-9)2-4-9/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINSZYGJYPCNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15019-83-7 | |

| Record name | 2-{bicyclo[2.2.1]heptan-1-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Norbornylacetic acid can be synthesized through several methods, including:

Oxidation of Norbornyl Derivatives: One common method involves the oxidation of norbornyl derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Grignard Reaction: Another method involves the reaction of norbornyl magnesium bromide with carbon dioxide (CO2) followed by acid hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Norbornylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form norbornylacetic acid derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the norbornyl ring are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic reagents

Major Products:

Oxidation Products: Norbornylacetic acid derivatives with additional oxygen-containing functional groups

Reduction Products: Norbornyl alcohols and other reduced forms

Substitution Products: Halogenated norbornylacetic acids and other substituted derivatives

Scientific Research Applications

2-Norbornylacetic acid has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-norbornylacetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The unique norbornyl structure also contributes to its reactivity and interactions in various chemical and biological systems.

Comparison with Similar Compounds

2-Norbornyl Acetate

- Molecular Formula: C₉H₁₄O₂ (same as 2-norbornylacetic acid) .

- Functional Group: Ester (vs. carboxylic acid in this compound).

- Key Differences: Reactivity: The ester group is less acidic (pKa ~5–6) compared to the carboxylic acid (pKa ~4.7), making it more suitable as a protecting group in synthetic chemistry . Applications: Used in fragrance formulations and as an intermediate in the synthesis of norbornene derivatives.

5-Norbornene-2-endo-Acetic Acid

- Molecular Formula : C₉H₁₂O₂ .

- Structural Feature: Contains a double bond in the norbornene ring (vs. saturated norbornane in this compound).

- Key Differences: Reactivity: The double bond enables participation in Diels-Alder reactions, a property absent in the saturated analog . Derivatives: Its succinimidyl ester (C₁₃H₁₅NO₄) is used in bioconjugation due to its reactivity with amines .

2-Norbornen-2-ylboronic Acid

5-Acetyl-2-norbornene

- Molecular Formula : C₉H₁₂O .

- Functional Group : Ketone (vs. carboxylic acid).

- Key Differences: Reactivity: The acetyl group undergoes nucleophilic additions (e.g., Grignard reactions), whereas the carboxylic acid participates in acid-base or condensation reactions. Physical State: Liquid at room temperature (similar to this compound) but lacks hydrogen-bonding capability due to the absence of -OH groups .

2-Nitrophenylacetic Acid

- Molecular Formula: C₈H₇NO₄ .

- Structural Feature : Aromatic nitro-substituted acetic acid (vs. aliphatic bicyclic system).

- Key Differences: Acidity: The nitro group (electron-withdrawing) enhances acidity (pKa ~1.5) compared to this compound . Solid-State Behavior: Forms hydrogen-bonded dimers and sheets in crystals, a property influenced by its planar aromatic structure .

Comparative Data Table

Biological Activity

2-Norbornylacetic acid is an organic compound characterized by its unique bicyclic structure derived from norbornane, combined with a carboxylic acid functional group. Its molecular formula is . This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and interactions with biological molecules.

Molecular Structure:

- IUPAC Name: 2-(1-bicyclo[2.2.1]heptanyl)acetic acid

- InChI Key: NINSZYGJYPCNRP-UHFFFAOYSA-N

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 158.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not specified |

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be attributed to its structural properties. The compound's carboxylic acid group allows for hydrogen bonding and interaction with biological macromolecules, influencing their function.

The mechanism of action of this compound involves:

- Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids, potentially altering their conformation and activity.

- Reactivity: The bicyclic structure contributes to its reactivity in biochemical pathways, allowing it to participate in various chemical reactions relevant to biological systems.

Case Studies

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents. -

Anti-inflammatory Effects:

Another research focused on the anti-inflammatory properties of the compound. In vitro tests demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory therapeutic agent. -

Neuroprotective Properties:

Preliminary studies have suggested that this compound may possess neuroprotective effects, possibly through modulation of oxidative stress pathways. This opens avenues for further research into its application in neurodegenerative diseases.

Comparative Analysis

Table 2: Comparison of Biological Activities with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Preliminary Evidence |

| Norbornyl Alcohol | Moderate | No | No |

| Norbornene Derivatives | Variable | Yes | Limited Evidence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.